Cas no 2126162-67-0 (2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride)

2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride
-
2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-395893-1.0g |
2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride |
2126162-67-0 | 95.0% | 1.0g |
$728.0 | 2025-03-16 | |
Enamine | EN300-395893-0.5g |
2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride |
2126162-67-0 | 95.0% | 0.5g |
$569.0 | 2025-03-16 | |
Enamine | EN300-395893-5.0g |
2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride |
2126162-67-0 | 95.0% | 5.0g |
$2110.0 | 2025-03-16 | |
A2B Chem LLC | AX42325-2.5g |
2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride |
2126162-67-0 | 90% | 2.5g |
$1539.00 | 2024-04-20 | |
A2B Chem LLC | AX42325-100mg |
2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride |
2126162-67-0 | 90% | 100mg |
$301.00 | 2024-04-20 | |
A2B Chem LLC | AX42325-500mg |
2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride |
2126162-67-0 | 90% | 500mg |
$634.00 | 2024-04-20 | |
A2B Chem LLC | AX42325-50mg |
2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride |
2126162-67-0 | 90% | 50mg |
$212.00 | 2024-04-20 | |
Enamine | EN300-395893-0.1g |
2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride |
2126162-67-0 | 95.0% | 0.1g |
$252.0 | 2025-03-16 | |
Enamine | EN300-395893-0.25g |
2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride |
2126162-67-0 | 95.0% | 0.25g |
$361.0 | 2025-03-16 | |
A2B Chem LLC | AX42325-250mg |
2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride |
2126162-67-0 | 90% | 250mg |
$415.00 | 2024-04-20 |
2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride Related Literature
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
Additional information on 2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride
Introduction to CAS No. 2126162-67-0: 2-(3-Aminopropyl)-1H-1,3-Benzodiazol-5-Amine Dihydrochloride
The compound CAS No. 2126162-67-0, also known as 2-(3-Aminopropyl)-1H-1,3-Benzodiazol-5-Amine Dihydrochloride, is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound belongs to the class of benzodiazoles, which are heterocyclic aromatic compounds with a wide range of applications in pharmacology, materials science, and analytical chemistry.
Recent advancements in chemical synthesis have enabled the precise preparation of this compound, leveraging cutting-edge methodologies such as microwave-assisted synthesis and catalytic processes. These techniques have not only improved the yield but also enhanced the purity of the final product, making it suitable for high-end applications.
The structure of 2-(3-Aminopropyl)-1H-1,3-Benzodiazol-5-Amine Dihydrochloride comprises a benzodiazole ring system with an aminoalkyl substituent at the 5-position and an aminopropyl group at the 2-position. This unique substitution pattern imparts distinctive electronic and steric properties to the molecule, which are critical for its functionality in various contexts.
One of the most promising areas of application for this compound is in drug discovery and development. The benzodiazole moiety is known for its ability to interact with biological targets such as enzymes and receptors, making it a valuable scaffold in medicinal chemistry. Recent studies have demonstrated that derivatives of this compound exhibit potent bioactivity against various disease targets, including cancer and neurodegenerative disorders.
In addition to its pharmacological applications, CAS No. 2126162-67-0 has shown potential in materials science as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The presence of multiple nitrogen atoms in its structure facilitates strong metal-ligand interactions, which are essential for constructing robust MOF architectures with applications in gas storage and catalysis.
The synthesis of this compound involves a multi-step process that typically starts with the preparation of the benzodiazole core followed by functionalization with the desired substituents. Recent research has focused on optimizing these steps to enhance efficiency and reduce environmental impact. For instance, solvent-free synthesis methods and green chemistry principles have been employed to minimize waste generation and energy consumption.
The physical properties of 2-(3-Aminopropyl)-1H-1,3-Benzodiazol-5-Amine Dihydrochloride, including its solubility, stability, and spectral characteristics, have been extensively characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies provide valuable insights into its structural integrity and behavior under different conditions.
In terms of biological activity, this compound has demonstrated remarkable selectivity towards specific molecular targets. For example, recent in vitro studies have shown that it inhibits certain kinases involved in cellular signaling pathways associated with cancer progression. Furthermore, preliminary in vivo experiments suggest that it exhibits favorable pharmacokinetic profiles, making it a promising candidate for further drug development.
The application of computational chemistry tools has also played a pivotal role in understanding the behavior of this compound at the molecular level. Molecular docking studies have revealed potential binding modes with target proteins, while quantum mechanical calculations have provided insights into its electronic structure and reactivity.
In conclusion, CAS No. 2126162-67-0 represents a versatile chemical entity with immense potential across multiple disciplines. Its unique structure, combined with advancements in synthetic methods and characterization techniques, positions it as a valuable tool for addressing complex scientific challenges.
2126162-67-0 (2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride) Related Products
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)



